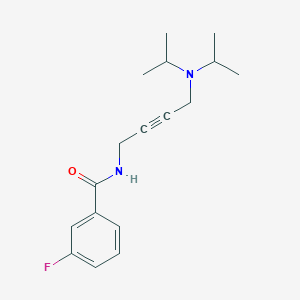

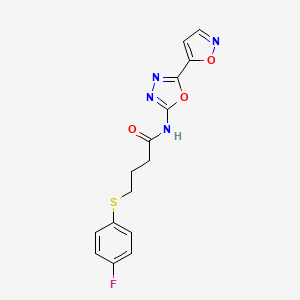

1-(4-Fluoro-benzyl)-piperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Determination

Analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone, including compounds structurally related to 1-(4-Fluoro-benzyl)-piperidin-3-ol, were synthesized and characterized to explore their molecular structures through various spectroscopic methods. These compounds assume a sofa conformation with the piperidin-4-one ring, indicating their potential for further chemical modifications and applications in synthesizing more efficacious compounds through molecular engineering (Lagisetty, Powell, & Awasthi, 2009).

Pharmacokinetics and ALK Inhibition

Research on novel anaplastic lymphoma kinase (ALK) inhibitors, structurally related to this compound, highlighted their pharmacokinetic properties and the impact of hydrolysis-mediated clearance. This study provides insights into the design of cancer treatments and the role of molecular stability in therapeutic efficacy (Teffera et al., 2013).

Antimicrobial Activity

Compounds derived from the structural framework of this compound were synthesized and screened for antimicrobial activity. The study suggests the influence of electron-withdrawing and electron-donating groups on enhancing the antimicrobial properties of such compounds, offering a pathway for developing new antimicrobial agents (Kottapalle & Shinde, 2021).

Neuroleptic Activity

Research on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, sharing core structural similarities with this compound, evaluated their neuroleptic activity. This provides a basis for developing new therapeutic agents targeting neurological disorders by manipulating the piperidinyl moiety (Strupczewski et al., 1985).

Chemical Synthesis and Isotopic Labeling

A study on the synthesis of d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine showcases the importance of isotopic labeling in drug development and pharmacokinetic studies. This work contributes to the precise tracking and analysis of drug metabolism and distribution in biological systems (Proszenyák et al., 2005).

Sigma Receptor Ligands

The synthesis of thiophene bioisosteres of spirocyclic sigma receptor ligands, related to this compound, highlights their potential for treating neurological diseases. The study provides insights into sigma receptor affinity and selectivity, crucial for the development of novel neuropsychiatric treatment options (Oberdorf et al., 2008).

作用機序

Target of Action

The primary target of the compound 1-(4-Fluoro-benzyl)-piperidin-3-ol is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease .

Mode of Action

The compound this compound interacts with its target, Beta-secretase 1, by binding to the active site of the enzyme . This interaction inhibits the activity of the enzyme, preventing the formation of beta-amyloid peptide .

Biochemical Pathways

The inhibition of Beta-secretase 1 by this compound affects the amyloidogenic pathway . This pathway is responsible for the production of beta-amyloid peptide, a protein fragment that can accumulate and form plaques in the brain, contributing to the development of Alzheimer’s disease .

Pharmacokinetics

The compound’s interaction with beta-secretase 1 suggests that it may have good bioavailability and can cross the blood-brain barrier to reach its target in the brain .

Result of Action

The molecular effect of this compound’s action is the inhibition of Beta-secretase 1, which leads to a decrease in the production of beta-amyloid peptide . On a cellular level, this can prevent the formation of plaques in the brain, potentially slowing the progression of Alzheimer’s disease .

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLQAIKSJRDIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)

![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)

![3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea](/img/structure/B2721743.png)

![dimethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2721744.png)

![2-[(E)-1-(dimethylamino)-3-(4-phenoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B2721750.png)